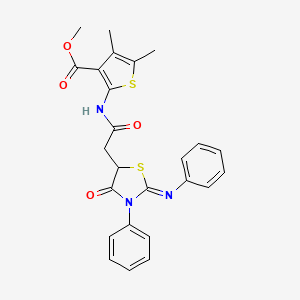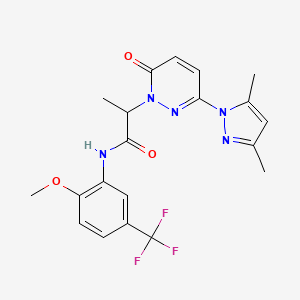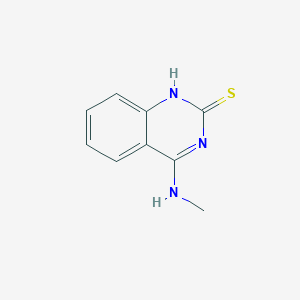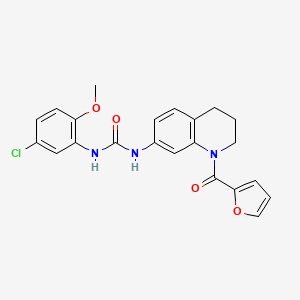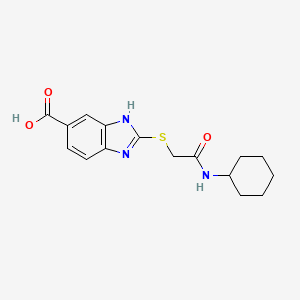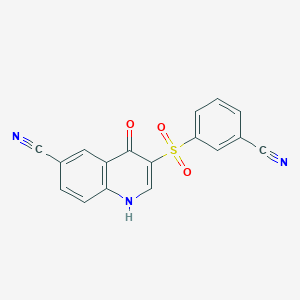
3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, also known as CSQ, is a chemical compound with a molecular formula of C20H11N3O3S. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. CSQ has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Scientific Research Applications
Synthesis of Coumarin Derivatives
Coumarins and their derivatives are significant in pharmaceutical development due to their biological activities. The sulfonyl group in the compound can be utilized to synthesize sulfonyl coumarins , which are known for their fragrance in perfumes and potential as drug precursors . The synthesis involves reactions with phenyl 3-phenylpropiolates and tosyl prolines, employing catalysts like AgNO3 and oxidants such as potassium persulfate .
Development of Optoelectronic Materials
Quinoline derivatives, like our compound, are employed in the fabrication of optoelectronic devices . They serve as electron-acceptor units in systems with intramolecular charge transfer (ICT) behavior, which is crucial for the development of materials with enhanced optoelectronic properties . This application is particularly relevant in the creation of fluorene–quinoline and carbazole–quinoline copolymers and oligomers .
Anti-Infective Agents
The core structure of quinoline is known for its activity against various infectious diseases. Derivatives of this compound have been studied for their potential as anti-malarial, anti-tuberculosis, and anti-HIV agents . This is due to the ability of the quinoline nucleus to interact with biological targets that are essential for the survival of pathogens .
Anti-Inflammatory and Anti-Asthmatic Drugs
Quinoline derivatives are also investigated for their anti-inflammatory and anti-asthmatic properties. The compound could be modified to enhance these properties, leading to the development of new therapeutic agents for inflammatory and respiratory conditions .
Antioxidant and Anti-Mutagenic Properties
The presence of the cyano and sulfonyl groups in the compound suggests that it may exhibit antioxidant and anti-mutagenic activities. These properties are valuable in the prevention of oxidative stress-related diseases and in protecting DNA from mutations that could lead to cancer .
Catalysis in Organic Synthesis
In organic synthesis, the compound can act as a catalyst or a precursor for catalysts in various reactions, including Suzuki–Miyaura cross-coupling. This reaction is widely used for forming carbon–carbon bonds, which are fundamental in constructing complex organic molecules .
properties
IUPAC Name |
3-(3-cyanophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKHAULCJSHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
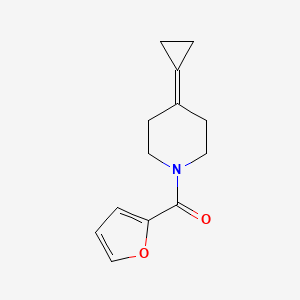
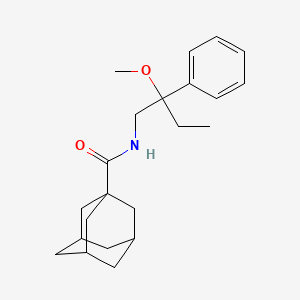

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)
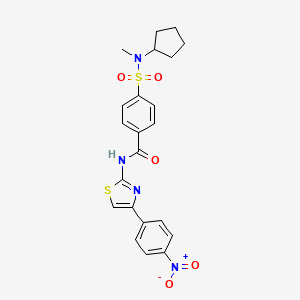
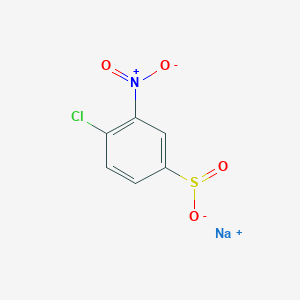
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
